2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide
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Overview
Description
2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, chlorophenyl groups, and a thienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via electrophilic aromatic substitution reactions.
Formation of the Thienyl Moiety: The thienyl group is incorporated through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Final Assembly: The final compound is assembled through a condensation reaction between the triazole derivative and the thienyl aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the specific functional groups reduced.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial, antifungal, or anticancer agent. Its triazole ring is a common motif in many bioactive molecules.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties due to its conjugated system.
Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, inhibiting their activity. The triazole ring and chlorophenyl groups may facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfide: Shares the chlorophenyl groups but lacks the triazole and thienyl moieties.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring instead of a triazole ring.
Uniqueness
2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of a triazole ring, chlorophenyl groups, and a thienyl moiety. This unique structure may confer specific properties and activities not found in similar compounds.
Properties
Molecular Formula |
C21H14BrCl2N5OS2 |
---|---|
Molecular Weight |
567.3 g/mol |
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H14BrCl2N5OS2/c22-18-10-9-17(32-18)11-25-26-19(30)12-31-21-28-27-20(13-1-3-14(23)4-2-13)29(21)16-7-5-15(24)6-8-16/h1-11H,12H2,(H,26,30)/b25-11+ |
InChI Key |
LUNDIROMFLLHQC-OPEKNORGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=C(S4)Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=C(S4)Br)Cl |
Origin of Product |
United States |
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